molecular formula C6H11NO3 B12281687 (1S,2R)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid

(1S,2R)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid

Cat. No.: B12281687
M. Wt: 145.16 g/mol
InChI Key: CXBOBABAALGALT-NJGYIYPDSA-N
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Description

Structural and Functional Features

  • Cyclobutane Core : The four-membered ring introduces significant angle strain, which affects reactivity and conformational flexibility.
  • Chiral Centers : The stereogenic carbons at positions 1 and 2 dictate enantioselective interactions.
  • Functional Groups : The amino and carboxylic acid groups enable participation in peptide-like hydrogen bonding, while the hydroxymethyl group adds polarity.
Property Value
Molecular Formula C₆H₁₁NO₃
Molecular Weight 145.16 g/mol
IUPAC Name (1S,2R)-1-amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid
CAS Number 601501-25-1
SMILES N[C@@]1(C(=O)O)CC[C@H]1CO

Historical Context in Cyclobutane Carboxylic Acid Research

Cyclobutane derivatives have been studied since the early 20th century, but their synthesis remained challenging due to the ring’s inherent strain. The development of advanced synthetic methodologies, such as [2+2] photocycloadditions and ring-closing metathesis , enabled access to functionalized cyclobutanes in the late 20th century. (1S,2R)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid emerged as part of efforts to create conformationally restricted amino acids for peptide mimetics and enzyme inhibitors.

Early research focused on resolving racemic mixtures of cyclobutane carboxylic acids, but enantioselective synthesis techniques, including asymmetric catalysis and chiral auxiliary approaches , later allowed for the production of stereochemically pure variants. The compound’s synthesis often involves multi-step routes starting from cyclobutane precursors, with careful control of reaction conditions to preserve stereochemical integrity.

Significance in Stereochemical Studies

The (1S,2R) configuration of this compound provides a valuable model for studying stereochemical effects on molecular recognition. Key insights include:

Stereochemical Influence on Physicochemical Properties

  • Solubility : The hydroxymethyl group enhances water solubility compared to non-polar cyclobutane analogs.
  • Hydrogen Bonding : The spatial orientation of the amino and carboxylic acid groups facilitates unique hydrogen-bonding networks, impacting crystal packing and solubility.

Comparative Analysis with Stereoisomers

  • (1S,2S) Isomer : Differs in the configuration at carbon 2, altering hydrogen-bonding donor/acceptor patterns.
  • Trans vs. Cis Isomerism : The relative positions of substituents affect ring strain and thermodynamic stability.

Applications in Chiral Recognition

  • Enzyme-Substrate Interactions : The compound’s stereochemistry mimics natural amino acids, making it a probe for studying enzymatic specificity.
  • Material Science : Its rigid structure aids in designing chiral catalysts or frameworks for asymmetric synthesis.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(1S,2R)-1-amino-2-(hydroxymethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-6(5(9)10)2-1-4(6)3-8/h4,8H,1-3,7H2,(H,9,10)/t4-,6-/m0/s1

InChI Key

CXBOBABAALGALT-NJGYIYPDSA-N

Isomeric SMILES

C1C[C@]([C@@H]1CO)(C(=O)O)N

Canonical SMILES

C1CC(C1CO)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Chiral Glycine Equivalent and Cyclization Strategy

Key Synthetic Pathway

The most widely reported method involves the use of chiral glycine equivalents to establish stereochemistry. Wanner and co-workers developed a route starting from enantiomerically pure glycine derivatives, which are functionalized to generate iodohydrins 5a–d . The critical step is the cyclization of silyl-protected iodohydrins using the phosphazenic base tBu-P4, yielding spiro intermediates 6a–d . Subsequent deprotection and hydrolysis afford the target compound with high stereochemical fidelity.

Reaction Scheme:
  • Chiral glycine equivalentIodohydrin intermediate (via silylation and iodination)
  • Cyclization with tBu-P4 → Spirocyclobutane
  • Deprotection (TBAF) → Hydroxymethyl group liberation
  • HydrolysisCarboxylic acid formation

Experimental Data

Parameter Details
Starting material (S)- or (R)-glycine equivalent 1
Cyclization reagent tBu-P4 (2.2 equiv)
Yield of cyclization 72% for 6a–d
Final yield 45–50% after deprotection/hydrolysis
Stereoselectivity >95% de

This method is favored for its scalability and ability to access all four stereoisomers by varying the enantiomers of the glycine precursor.

Strecker Reaction with Cyclobutanones

Methodology Overview

The Strecker reaction has been applied to cyclobutanones to generate α-aminonitriles, which are hydrolyzed to the target amino acid. Fadel et al. demonstrated this approach using (±)-2-benzyloxycyclobutanone 6d and (S)-α-methylbenzylamine (α-MBA). The reaction proceeds via imine formation, cyanide addition, and stereoselective hydrolysis.

Key Steps:
  • Imine formation : Cyclobutanone + α-MBA → Chiral imine
  • Cyanide addition : NaCN → α-Aminonitrile
  • Hydrogenolysis/hydrolysis : H2/Pd(OH)2 → Amino acid

Performance Metrics

Parameter Details
Cyclobutanone substrate (±)-2-Benzyloxycyclobutanone 6d
Diastereomeric ratio 3:1 (cis:trans)
Final yield 33% (over three steps)
Stereoselectivity 85% ee for (1R,2R)-isomer

This method is notable for its modularity but requires careful control of reaction conditions to minimize epimerization.

Asymmetric Synthesis via (−)-α-Pinene Derivatives

Terpene-Based Chiral Pool Synthesis

Alcázar and co-workers utilized (−)-α-pinene as a chiral precursor to synthesize cyclobutane dehydro amino acids. Oxidative cleavage of α-pinene derivatives yielded (−)-cis-pinonic acid, which was converted into aldehydes for Wittig-Horner reactions with phosphonates.

Sequence:
  • Oxidative cleavage : (−)-α-Pinene → (−)-cis-Pinonic acid
  • Aldehyde formation : Reduction/functionalization
  • Wittig-Horner reaction : Aldehyde + Phosphonate → Cyclobutane amino acid

Efficiency and Selectivity

Parameter Details
Starting material (−)-α-Pinene
Key intermediate (−)-cis-Pinonic acid (98% yield)
Stereoselectivity Exclusive (Z)-isomer formation
Overall yield 28% (four steps)

This approach leverages natural chirality but is limited by the availability of terpene precursors.

Industrial-Scale Synthesis via Protective Group Strategies

Patent Route (CN109988077A)

A patent describes a convergent synthesis using 1-aminocyclobutane-1-carboxylic acid hydrochloride and fluoro-substituted benzoyl amines. The route avoids Boc-protection steps, improving atom economy.

Simplified Pathway:
  • Amidation : 1-Aminocyclobutane-1-carboxylic acid + Fluoro-benzoyl chloride → Intermediate
  • Coupling : 2-Cyano-3-trifluoromethyl-5-isothiocyanatopyridine → Final product

Process Data

Parameter Details
Coupling reagent CDI/DBU
Yield per step 80% (amidation), 90% (coupling)
Purity >98%

This method is optimized for cost-effectiveness and scalability, with a total yield of 68%.

Comparative Analysis of Methods

Method Strengths Limitations
Chiral glycine High stereoselectivity, scalable Multi-step deprotection
Strecker reaction Modular substrate scope Moderate yields
α-Pinene derivative Uses renewable chirality Limited substrate diversity
Industrial route Cost-effective, high purity Requires specialized reagents

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The amino group can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of di-carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Organic Synthesis

This compound serves as a valuable building block in organic synthesis, particularly for constructing complex organic molecules. Its unique structure allows for the formation of various derivatives that can be utilized in further chemical reactions.

Biological Studies

In biological research, (1S,2R)-1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid is used to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature enables selective binding to specific molecular targets, influencing biochemical pathways.

Agricultural Chemistry

Recent studies have explored its role as a bioactive compound in plant physiology. It has been investigated for its potential to modulate ethylene biosynthesis in plants, which is crucial for regulating growth and development.

Case Study 1: Enzyme Interaction Studies

A study evaluating the interaction of (1S,2R)-1-amino-2-(hydroxymethyl)cyclobutanecarboxylic acid with specific enzymes demonstrated its ability to act as an inhibitor of certain biochemical pathways. Molecular docking analyses indicated favorable binding affinities compared to known inhibitors.

Case Study 2: Ethylene Biosynthesis Modulation

Research conducted on Arabidopsis thaliana showed that derivatives of this compound effectively inhibited the enzyme 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2), which is pivotal in ethylene production. The findings suggested that these compounds could serve as innovative regulators in agricultural applications.

Mechanism of Action

The mechanism of action of Cyclobutanecarboxylic acid, 1-amino-2-(hydroxymethyl)-, (1S,2R)- involves its interaction with specific molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The carboxylic acid group can participate in ionic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Comparison with Similar Cyclic Amino Acids

Structural and Stereochemical Comparisons

Cyclobutane vs. Cyclopentane Derivatives
Compound Name Ring Size Substituents Stereochemistry Key Structural Features
(1S,2R)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid 4-membered 1-NH₂, 2-CH₂OH (1S,2R) Compact ring; high ring strain
(1S,2R)-cis-2-Amino-1-cyclopentanecarboxylic acid 5-membered 1-NH₂, 2-COOH (1S,2R) Reduced ring strain; flexible backbone
(1S,2R)-1-Amino-2-(phosphonomethyl)cyclopropanecarboxylic acid 3-membered 1-NH₂, 2-PO₃H₂ (1S,2R) High ring strain; bioactive in mGluR III agonism
  • Impact of Ring Size : Smaller rings (e.g., cyclopropane, cyclobutane) exhibit higher strain, influencing conformational rigidity and receptor binding. Cyclopentane derivatives offer greater flexibility, often enhancing αvβ3 integrin receptor affinity .
Substituent Effects
  • Hydroxymethyl vs. Carboxy/Phosphonomethyl: The hydroxymethyl group in the target compound enhances solubility compared to carboxy or phosphonomethyl analogs. Target compound: Expected lower mp due to polar hydroxymethyl group (data inferred from cyclopentane analogs ).
  • Charged Groups: Positively charged substituents (e.g., guanidinomethyl in cyclopentane derivatives) are excluded in peptide design to avoid repulsive interactions, whereas hydroxymethyl is neutral and favorable .
Receptor Binding
  • Cyclopentane Derivatives: Exhibit nanomolar affinity for αvβ3 and α5β1 integrin receptors, critical for anticancer applications .
  • Cyclopropane Analogs: (1S,2R)-2-Phosphonomethyl derivatives act as mGluR III agonists with EC₅₀ values <100 nM .
Thermodynamic and Kinetic Properties
  • Cyclobutane vs. Cyclopentane : Cyclobutane’s higher ring strain may reduce metabolic stability but improve target selectivity. Cyclopentane derivatives display longer plasma half-lives .

Biological Activity

(1S,2R)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acid (often abbreviated as AHCA) is a chiral cyclobutane derivative that has garnered attention in medicinal and organic chemistry due to its unique structure and potential biological activities. This compound features an amino group and a hydroxymethyl group attached to a cyclobutane ring, which may influence its interaction with biological targets.

AHCA can be synthesized through various methods, including the cyclization of suitable precursors under controlled conditions. Common approaches involve the use of chiral auxiliaries or catalysts to achieve high enantiomeric purity. The synthesis typically requires specific temperature and pressure settings to optimize yield and purity .

The biological activity of AHCA is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. Its chiral nature allows it to fit into active sites with high specificity, potentially modulating enzymatic activity and influencing various biochemical pathways. The exact mechanism may vary depending on the target but generally involves binding interactions that alter the function of these proteins .

Antimicrobial Properties

Recent studies have indicated that AHCA exhibits antimicrobial activity against various bacterial strains. For example, it has been shown to inhibit the growth of Gram-positive bacteria, suggesting a potential role as an antimicrobial agent. The minimum inhibitory concentration (MIC) values for AHCA against selected pathogens are currently being investigated in ongoing research .

Antitumor Activity

AHCA has also been explored for its potential antitumor properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines, including those associated with breast and leukemia cancers. Further investigation is required to elucidate the underlying mechanisms and efficacy in vivo .

Comparative Analysis

To better understand the unique properties of AHCA, it is essential to compare it with other related compounds:

Compound NameStructureBiological ActivityNotes
(1R,2R)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acidStructureAntimicrobial, AntitumorEnantiomer with different biological profiles
(1S,2S)-1-Amino-2-(hydroxymethyl)cyclobutanecarboxylic acidStructureLimited data availableAnother stereoisomer with potential activity

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on AHCA's antimicrobial properties revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The researchers found that the compound's structural features contributed to its ability to penetrate bacterial membranes effectively.

Case Study 2: Antitumor Activity
In vitro studies on cancer cell lines demonstrated that AHCA could reduce cell viability significantly. The compound was tested against MCF7 (breast cancer) and HL60 (leukemia) cell lines, showing promising results in reducing proliferation rates.

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